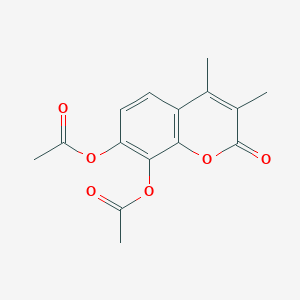![molecular formula C11H15ClN2O3S B5822140 4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)
4-chloro-3-[(diethylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(diethylamino)sulfonyl]benzamide, also known as CDB-2914, is a synthetic compound that has been extensively studied for its potential use as a contraceptive and in the treatment of various reproductive disorders.
Aplicaciones Científicas De Investigación
4-chloro-3-[(diethylamino)sulfonyl]benzamide has been studied for its potential use as a contraceptive, as it has been shown to inhibit the activity of progesterone receptors in the uterus and prevent implantation of fertilized eggs. It has also been studied for its potential use in the treatment of endometriosis, uterine fibroids, and other reproductive disorders.
Mecanismo De Acción
4-chloro-3-[(diethylamino)sulfonyl]benzamide works by binding to progesterone receptors in the uterus and preventing the action of progesterone, a hormone that is essential for the maintenance of pregnancy. This prevents the implantation of fertilized eggs and can be used as a contraceptive. 4-chloro-3-[(diethylamino)sulfonyl]benzamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of reproductive disorders.
Biochemical and Physiological Effects:
4-chloro-3-[(diethylamino)sulfonyl]benzamide has been shown to have minimal systemic effects, as it is primarily active in the uterus. It has been shown to have no significant effects on ovulation or the menstrual cycle, and has been well-tolerated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-[(diethylamino)sulfonyl]benzamide has several advantages for use in lab experiments, including its high potency and specificity for progesterone receptors in the uterus. However, its limited systemic effects may also be a limitation, as it may not accurately reflect the effects of the compound in vivo.
Direcciones Futuras
There are several potential future directions for the study of 4-chloro-3-[(diethylamino)sulfonyl]benzamide, including further investigation of its anti-inflammatory effects and its potential use in the treatment of other inflammatory disorders. Additionally, the development of more potent and selective compounds that target progesterone receptors may lead to the development of more effective contraceptives and treatments for reproductive disorders.
Métodos De Síntesis
4-chloro-3-[(diethylamino)sulfonyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with diethylamine to form 4-chlorobenzamide. This is then reacted with chlorosulfonic acid to form 4-chlorobenzene sulfonamide, which is further reacted with diethylamine to form 4-chloro-3-[(diethylamino)sulfonyl]benzamide.
Propiedades
IUPAC Name |
4-chloro-3-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)18(16,17)10-7-8(11(13)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDHXSUVJUXRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)

![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)


![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)